N-(3-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Description
N-(3-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C19H14ClN5O2S and its molecular weight is 411.86. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Antimicrobial Applications
Compounds with pyrimidine, pyridine, and oxazinone moieties have been synthesized for potential anti-inflammatory and antimicrobial applications. For instance, a series of pyridines, pyrimidinones, and oxazinones were synthesized as anti-inflammatory agents using abietic acid as the starting material. These compounds showed good anti-inflammatory activity comparable to Prednisolone® as a reference drug (Abdulla, 2008). Similarly, some new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated good antibacterial and antifungal activities comparable to streptomycin and fusidic acid used as reference drugs (Hossan et al., 2012).
Antitumor Activity
The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were also explored. The majority of the newly synthesized compounds displayed potent anticancer activity on three human cancer cell lines, demonstrating the significance of such chemical frameworks in developing new anticancer agents (Hafez & El-Gazzar, 2017).
Enaminones in Synthesis of Antitumor and Antimicrobial Agents
Enaminones served as building blocks for the synthesis of substituted pyrazoles, which showed promising antitumor and antimicrobial activities. These compounds were synthesized and evaluated against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showing inhibition effects comparable to 5-fluorouracil (Riyadh, 2011).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2S/c1-11-13(20)3-2-4-14(11)23-15(26)9-25-10-22-17-16(12-5-7-21-8-6-12)24-28-18(17)19(25)27/h2-8,10H,9H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGVTOLEVSSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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